(S)-3-Amino-2-(2-bromobenzyl)propanoic acid
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Overview
Description
(S)-3-Amino-2-(2-bromobenzyl)propanoic acid is an organic compound that features a bromobenzyl group attached to an amino acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (S)-3-Amino-2-(2-bromobenzyl)propanoic acid typically involves the reaction of 2-bromobenzyl bromide with an amino acid derivative. One common method is the use of a Suzuki–Miyaura coupling reaction, which involves the use of palladium catalysts and boron reagents . Another method involves the acylation of aryl systems using succinic anhydride and bromobenzene under dry conditions .
Industrial Production Methods: Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions due to their efficiency and scalability. The use of flow microreactor systems can enhance the efficiency and sustainability of the process .
Types of Reactions:
Substitution Reactions: The bromine atom in the benzyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Elimination Reactions: The compound can undergo elimination reactions to form alkenes when treated with strong bases like sodium or potassium hydroxide in ethanol.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide and other nucleophiles under elevated temperatures.
Elimination: Strong bases such as sodium hydroxide in ethanol, typically under reflux conditions.
Major Products:
Substitution: Formation of substituted benzyl derivatives.
Elimination: Formation of alkenes such as propene.
Scientific Research Applications
(S)-3-Amino-2-(2-bromobenzyl)propanoic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of (S)-3-Amino-2-(2-bromobenzyl)propanoic acid involves its interaction with molecular targets through its amino and bromobenzyl groups. The bromobenzyl group can participate in electrophilic aromatic substitution reactions, while the amino group can form hydrogen bonds and ionic interactions with biological molecules .
Comparison with Similar Compounds
2-Bromobenzyl bromide: Used in similar synthetic applications but lacks the amino acid backbone.
Benzylamine derivatives: Share the amino group but differ in the substitution pattern on the benzyl ring.
Uniqueness: (S)-3-Amino-2-(2-bromobenzyl)propanoic acid is unique due to the presence of both the bromobenzyl group and the amino acid backbone, which allows it to participate in a wider range of chemical reactions and biological interactions compared to its simpler analogs .
Properties
Molecular Formula |
C10H12BrNO2 |
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Molecular Weight |
258.11 g/mol |
IUPAC Name |
(2S)-2-(aminomethyl)-3-(2-bromophenyl)propanoic acid |
InChI |
InChI=1S/C10H12BrNO2/c11-9-4-2-1-3-7(9)5-8(6-12)10(13)14/h1-4,8H,5-6,12H2,(H,13,14)/t8-/m0/s1 |
InChI Key |
NZFMYDNPOGZVOM-QMMMGPOBSA-N |
Isomeric SMILES |
C1=CC=C(C(=C1)C[C@@H](CN)C(=O)O)Br |
Canonical SMILES |
C1=CC=C(C(=C1)CC(CN)C(=O)O)Br |
Origin of Product |
United States |
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